

# Application Note: Comprehensive Characterization of 4-(4-Ethylpiperazin-1-yl)aniline

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## Compound of Interest

Compound Name: 4-(4-Ethylpiperazin-1-yl)aniline

Cat. No.: B038766

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## Introduction

**4-(4-Ethylpiperazin-1-yl)aniline** is a chemical intermediate of significant interest in the pharmaceutical industry, often utilized in the synthesis of active pharmaceutical ingredients (APIs). Its purity and complete characterization are crucial for ensuring the quality, safety, and efficacy of the final drug product. This application note provides a comprehensive overview of the analytical methodologies for the characterization of **4-(4-Ethylpiperazin-1-yl)aniline**, including chromatographic, spectroscopic, and thermal analysis techniques. Detailed protocols are provided to facilitate the replication of these methods in a laboratory setting.

## Physicochemical Properties

A summary of the key physicochemical properties of **4-(4-Ethylpiperazin-1-yl)aniline** is presented in Table 1. These properties are essential for understanding the compound's behavior in various analytical systems.

Table 1: Physicochemical Properties of **4-(4-Ethylpiperazin-1-yl)aniline**

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>19</sub> N <sub>3</sub>	PubChem[1]
Molecular Weight	205.30 g/mol	PubChem[1]
IUPAC Name	4-(4-ethylpiperazin-1-yl)aniline	PubChem[1]
CAS Number	115619-01-7	PubChem[1]
Appearance	Off-white to light yellow crystalline powder	
Melting Point	Approximately 90-95 °C	
Solubility	Soluble in methanol, ethanol, and chloroform	

## Analytical Methods and Protocols

### High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC is a robust method for assessing the purity of **4-(4-Ethylpiperazin-1-yl)aniline** and quantifying any related impurities.

#### Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient mixture of acetonitrile and a pH-adjusted aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate adjusted to pH 3.0 with phosphoric acid).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.

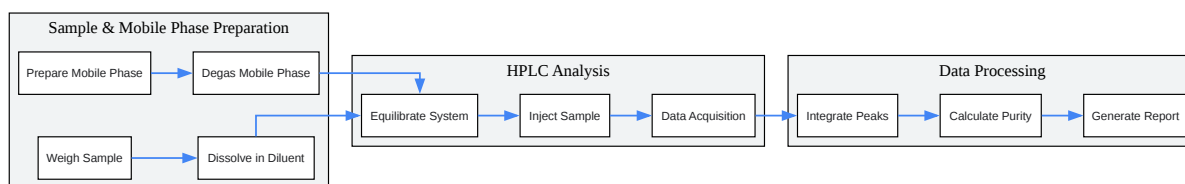
- Detection Wavelength: 254 nm.
- Injection Volume: 10  $\mu$ L.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Data Presentation:

Table 2: Representative HPLC Purity Data

Peak Name	Retention Time (min)	Area (%)
Impurity 1	3.2	0.15
4-(4-Ethylpiperazin-1-yl)aniline	5.8	99.75
Impurity 2	7.1	0.10

Workflow for HPLC Analysis:



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Caption: Workflow for HPLC purity analysis of **4-(4-Ethylpiperazin-1-yl)aniline**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are powerful tools for the unambiguous identification and structural confirmation of **4-(4-Ethylpiperazin-1-yl)aniline**.

#### Experimental Protocol:

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- Sample Concentration: Approximately 10 mg/mL.
- Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).
- Acquisition Parameters: Standard acquisition parameters for  $^1\text{H}$  and  $^{13}\text{C}$  NMR.

#### Data Presentation:

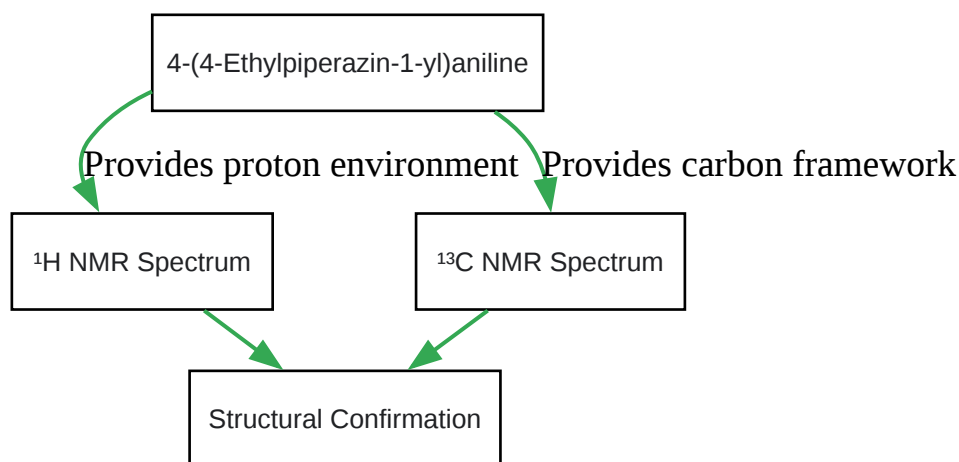
Table 3: Predicted  $^1\text{H}$  NMR Spectral Data (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
6.85	d, J=8.8 Hz	2H	Ar-H (ortho to $\text{NH}_2$ )
6.65	d, J=8.8 Hz	2H	Ar-H (meta to $\text{NH}_2$ )
3.60	s (br)	2H	$-\text{NH}_2$
3.10	t, J=5.0 Hz	4H	Piperazine-H (adjacent to Ar)
2.65	t, J=5.0 Hz	4H	Piperazine-H (adjacent to Ethyl)
2.50	q, J=7.2 Hz	2H	$-\text{CH}_2-\text{CH}_3$
1.15	t, J=7.2 Hz	3H	$-\text{CH}_2-\text{CH}_3$

Table 4: Predicted  $^{13}\text{C}$  NMR Spectral Data (100 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
145.0	Ar-C (C-NH <sub>2</sub> )
140.0	Ar-C (C-Piperazine)
118.0	Ar-CH (meta to NH <sub>2</sub> )
116.0	Ar-CH (ortho to NH <sub>2</sub> )
53.0	Piperazine-CH <sub>2</sub> (adjacent to Ethyl)
52.0	-CH <sub>2</sub> -CH <sub>3</sub>
50.0	Piperazine-CH <sub>2</sub> (adjacent to Ar)
12.0	-CH <sub>2</sub> -CH <sub>3</sub>

Logical Relationship for NMR Analysis:



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Caption: Logical relationship of NMR techniques for structural elucidation.

## Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound and can provide fragmentation information for further structural confirmation.

## Experimental Protocol:

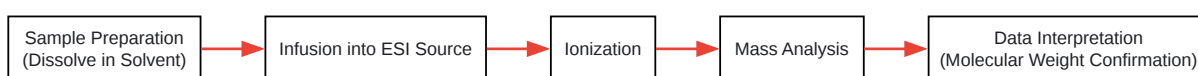
- Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Sample Infusion: The sample, dissolved in methanol or acetonitrile, is directly infused into the mass spectrometer.
- Mass Range: Scan from  $m/z$  50 to 500.

## Data Presentation:

Table 5: Expected Mass Spectrometry Data

$m/z$	Interpretation
206.1657	$[M+H]^+$ (Calculated for $C_{12}H_{20}N_3^+$ : 206.1657)
228.1476	$[M+Na]^+$ (Calculated for $C_{12}H_{19}N_3Na^+$ : 228.1476)

## Experimental Workflow for Mass Spectrometry:

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Caption: Experimental workflow for mass spectrometry analysis.

## Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique to identify the characteristic functional groups present in the molecule.

## Experimental Protocol:

- Instrumentation: An FTIR spectrometer.
- Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .

## Data Presentation:

Table 6: Characteristic FTIR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3450-3250	Medium, Broad	N-H stretching (aniline $\text{NH}_2$ )
3050-3000	Medium	Aromatic C-H stretching
2970-2800	Strong	Aliphatic C-H stretching (ethyl and piperazine)
1620-1580	Strong	Aromatic C=C stretching
1520	Strong	N-H bending (aniline $\text{NH}_2$ )
1270-1200	Strong	Aromatic C-N stretching
1150-1000	Strong	Aliphatic C-N stretching (piperazine)

## Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point and thermal stability of the compound.

## Experimental Protocol:

- Instrumentation: A DSC and a TGA instrument.
- Sample Pans: Aluminum pans for both DSC and TGA.

- Atmosphere: Nitrogen purge at a flow rate of 20-50 mL/min.
- DSC Heating Rate: 10 °C/min.
- TGA Heating Rate: 10 °C/min.
- Temperature Range: Ambient to 400 °C.

Data Presentation:

Table 7: Expected Thermal Analysis Data

Technique	Observation	Temperature Range (°C)
DSC	Endothermic peak (melting)	90-95
TGA	No significant weight loss	< 150
TGA	Onset of decomposition	> 200

## Conclusion

The analytical methods described in this application note provide a comprehensive framework for the characterization of **4-(4-Ethylpiperazin-1-yl)aniline**. The combination of chromatographic, spectroscopic, and thermal techniques ensures the unambiguous identification, purity assessment, and stability evaluation of this important pharmaceutical intermediate. The detailed protocols and representative data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and development of pharmaceuticals.

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## References



- 1. 4-(4-Ethylpiperazin-1-yl)aniline | C<sub>12</sub>H<sub>19</sub>N<sub>3</sub> | CID 936738 - PubChem [pubchem.ncbi.nlm.nih.gov]
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